Benzenemethanol, 4-(dimethylamino)-

Description

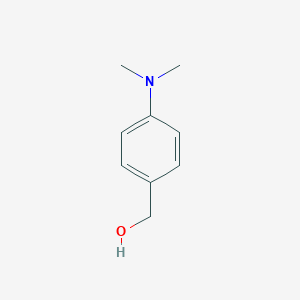

Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCAASPALGAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168836 | |

| Record name | Benzenemethanol, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-46-4 | |

| Record name | Benzenemethanol, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1703-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)benzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6XKY8X26R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Benzenemethanol, 4-(dimethylamino)-" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanol, 4-(dimethylamino)-, also known as 4-(Dimethylamino)benzyl alcohol, is an organic compound with the chemical formula C₉H₁₃NO. It is a substituted benzyl alcohol that serves as a versatile intermediate in various chemical syntheses, particularly in the production of dyes, pharmaceuticals, and other fine chemicals.[1] The presence of both a hydroxyl group and a dimethylamino group on the benzene ring imparts unique reactivity to the molecule, making it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of Benzenemethanol, 4-(dimethylamino)-, along with detailed experimental protocols for their determination and an exploration of its reactivity.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of Benzenemethanol, 4-(dimethylamino)- are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1703-46-4 | [2] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 69 °C | [2] |

| Boiling Point | 125-126 °C at 2 mmHg | [2] |

| Density | 1.07 g/cm³ | [2] |

| Refractive Index | 1.58 | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; less soluble in water. | [1] |

| pKa | 14.88 ± 0.10 (Predicted) | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR (CDCl₃) | The spectrum is expected to show signals for the aromatic protons (typically in the range of 6.7-7.3 ppm), a singlet for the benzylic CH₂ protons (~4.6 ppm), and a singlet for the N(CH₃)₂ protons (~2.9 ppm). | [4] |

| ¹³C NMR (CDCl₃) | The spectrum will display distinct signals for the aromatic carbons, the benzylic carbon (~65 ppm), and the methyl carbons of the dimethylamino group (~40 ppm). The aromatic region will show four signals due to the para-substitution pattern. | [4][5] |

| Infrared (IR) Spectroscopy | Characteristic peaks include a broad O-H stretching vibration (~3200-3600 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). | [6][7] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 151. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group (-OH) and cleavage of the C-C bond adjacent to the oxygen. | [2] |

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of Benzenemethanol, 4-(dimethylamino)-.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of Benzenemethanol, 4-(dimethylamino)- is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point at reduced pressure can be determined using a micro-boiling point apparatus.

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

The apparatus is connected to a vacuum source to maintain the desired pressure (e.g., 2 mmHg).

-

The bath is heated slowly until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Procedure:

-

Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures. Chemical shifts are referenced to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an FTIR spectrometer.

Procedure:

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).

Procedure:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer.

-

The sample is ionized using a beam of high-energy electrons.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The abundance of each ion is detected and plotted against its m/z value to generate the mass spectrum.

Chemical Reactivity and Synthesis

Benzenemethanol, 4-(dimethylamino)- exhibits reactivity characteristic of both an alcohol and an electron-rich aromatic compound. The hydroxyl group can undergo esterification and etherification reactions. The dimethylamino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the amino group.

A common reaction of Benzenemethanol, 4-(dimethylamino)- is its oxidation to 4-(dimethylamino)benzaldehyde.[8] This transformation is a key step in the synthesis of various dyes and pharmaceutical intermediates.

Synthesis of Benzenemethanol, 4-(dimethylamino)-

A common laboratory synthesis involves the reduction of 4-(dimethylamino)benzaldehyde.

Procedure:

-

4-(dimethylamino)benzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water or a dilute acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield Benzenemethanol, 4-(dimethylamino)-. The product can be further purified by recrystallization or chromatography.

Visualizations

Oxidation of Benzenemethanol, 4-(dimethylamino)- to 4-(dimethylamino)benzaldehyde

The following diagram illustrates a generalized workflow for the catalytic oxidation of Benzenemethanol, 4-(dimethylamino)-.

Caption: Catalytic oxidation of Benzenemethanol, 4-(dimethylamino)-.

Electrophilic Aromatic Substitution Reactivity

This diagram illustrates the directing effect of the substituents on the aromatic ring of Benzenemethanol, 4-(dimethylamino)- towards an incoming electrophile (E⁺).

Caption: Electrophilic substitution directing effects.

Safety Information

Benzenemethanol, 4-(dimethylamino)- is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Benzenemethanol, 4-(dimethylamino)- is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality allows for a range of chemical transformations, making it a useful building block in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 4-(DIMETHYLAMINO)BENZYL ALCOHOL | 1703-46-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dimethylamino)benzyl Alcohol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(dimethylamino)benzyl alcohol, a versatile organic compound with applications in chemical synthesis and potential relevance in the development of novel therapeutic agents. This document details its chemical identity, physical and spectroscopic properties, a reliable synthetic protocol, and its application in the synthesis of azo dyes and as a precursor for bioactive molecules.

Chemical Identity and Structure

4-(Dimethylamino)benzyl alcohol is an aromatic alcohol characterized by a benzyl alcohol core substituted with a dimethylamino group at the para (4-) position.

-

Chemical Name: 4-(Dimethylamino)benzyl alcohol

-

CAS Number: 1703-46-4[1]

-

Molecular Formula: C₉H₁₃NO[1]

-

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 4-(dimethylamino)benzyl alcohol is presented in the table below, providing researchers with essential data for its identification and handling.

| Property | Value |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to light brown solid or colorless to pale yellow liquid[1] |

| Melting Point | 69 °C |

| Boiling Point | 125-126 °C at 2 mmHg |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water[1] |

| ¹H NMR | Data available, see reference[2] |

| ¹³C NMR | Data available, see reference[2] |

| IR Spectrum | Data available, see reference[2] |

| Mass Spectrum | Data available |

Synthesis of 4-(Dimethylamino)benzyl Alcohol

A common and efficient method for the synthesis of 4-(dimethylamino)benzyl alcohol is the reduction of 4-(dimethylamino)benzaldehyde using sodium borohydride. This reaction is a standard procedure in organic chemistry for the conversion of aldehydes to primary alcohols.

Experimental Protocol: Reduction of 4-(Dimethylamino)benzaldehyde

This protocol outlines the laboratory-scale synthesis of 4-(dimethylamino)benzyl alcohol.

Materials and Reagents:

-

4-(Dimethylamino)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) in methanol (approximately 10 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The addition should be done carefully to control the evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Workup:

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously add 1M HCl to quench the excess sodium borohydride. Add the acid dropwise until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-(dimethylamino)benzyl alcohol. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Chemical Synthesis

4-(Dimethylamino)benzyl alcohol serves as a valuable intermediate in the synthesis of various organic molecules, including dyes and biologically active compounds.

Synthesis of Azo Dyes

The amino group in the related compound, 4-aminobenzyl alcohol, can be diazotized and coupled with various aromatic compounds to produce azo dyes. A similar principle can be applied to derivatives of 4-(dimethylamino)benzyl alcohol. The following is a representative protocol for azo dye synthesis using an amino-functionalized benzyl alcohol.

Part A: Diazotization of an Aminobenzyl Alcohol Derivative

-

Preparation of Amine Salt: In a beaker, suspend the aminobenzyl alcohol derivative (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1 equivalent) in cold water. Add this solution dropwise to the cold amine salt suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the appearance of the solution.

Part B: Azo Coupling

-

Preparation of Coupling Component: In a separate beaker, dissolve the coupling component (e.g., a phenol or an aromatic amine) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for amines). Cool this solution to 0-5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Isolation of the Dye: After the addition is complete, continue stirring the mixture in the ice bath for a short period. Collect the precipitated dye by vacuum filtration, wash it with cold water, and allow it to air dry.

Precursor in Drug Development

Derivatives of aminobenzyl alcohols have been investigated for their potential therapeutic properties. For instance, certain derivatives of 4-aminobenzyl alcohol have been synthesized and evaluated for their schistosomacidal (anti-parasitic) activity. Furthermore, the benzyl alcohol moiety is a common scaffold in medicinal chemistry. Thiazole derivatives incorporating a benzylamino group have been synthesized and shown to possess apoptosis-inducing anticancer activity[3]. The synthesis of such derivatives often involves the reaction of the benzyl alcohol or a corresponding benzyl halide with a heterocyclic core.

Visualizing Chemical Processes and Relationships

Graphical representations are crucial for understanding complex chemical reactions and workflows. The following diagrams, created using the DOT language, illustrate key processes related to 4-(dimethylamino)benzyl alcohol.

References

- 1. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]

- 2. 4-(DIMETHYLAMINO)BENZYL ALCOHOL(1703-46-4) IR Spectrum [m.chemicalbook.com]

- 3. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents | MDPI [mdpi.com]

Spectroscopic Profile of Benzenemethanol, 4-(dimethylamino)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Benzenemethanol, 4-(dimethylamino)-, a molecule of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols and data visualizations to facilitate its identification and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy for Benzenemethanol, 4-(dimethylamino)-.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Benzenemethanol, 4-(dimethylamino)- in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.23 | d | 8.6 | 2 | Ar-H (ortho to CH₂OH) |

| 6.71 | d | 8.6 | 2 | Ar-H (ortho to N(CH₃)₂) |

| 4.58 | s | - | 2 | -CH₂OH |

| 2.94 | s | - | 6 | -N(CH₃)₂ |

| 1.75 | s | - | 1 | -OH |

Table 2: ¹³C NMR Spectroscopic Data for Benzenemethanol, 4-(dimethylamino)- in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 150.4 | Ar-C (para to CH₂OH, attached to N) |

| 130.2 | Ar-C (ipso, attached to CH₂OH) |

| 128.5 | Ar-CH (ortho to CH₂OH) |

| 112.5 | Ar-CH (ortho to N(CH₃)₂) |

| 65.2 | -CH₂OH |

| 40.7 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Peak Data for Benzenemethanol, 4-(dimethylamino)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3100 | Strong, Broad | O-H stretch (alcohol) |

| 3010-2900 | Medium | C-H stretch (aromatic and aliphatic) |

| 1615 | Strong | C=C stretch (aromatic ring) |

| 1525 | Strong | C=C stretch (aromatic ring) |

| 1350 | Strong | C-N stretch (aromatic amine) |

| 1230 | Strong | C-O stretch (alcohol) |

| 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: UV-Vis Absorption Data for Benzenemethanol, 4-(dimethylamino)- in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 265 | ~15000 | Ethanol |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Benzenemethanol, 4-(dimethylamino)- (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, the solvent peak at 77.16 ppm is used as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier-Transform Infrared Spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of Benzenemethanol, 4-(dimethylamino)- is prepared in ethanol. This solution is then diluted to a suitable concentration to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU). The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm, using ethanol as the reference solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like Benzenemethanol, 4-(dimethylamino)-.

References

Solubility Profile of 4-(Dimethylamino)benzyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(dimethylamino)benzyl alcohol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, standardized experimental protocol for determining the solubility of 4-(dimethylamino)benzyl alcohol. This guide also includes an illustrative table of expected solubility based on general chemical principles and available qualitative statements, and a workflow diagram for the experimental determination of solubility. This information is critical for applications in organic synthesis, pharmaceutical formulation, and other areas of chemical research where 4-(dimethylamino)benzyl alcohol is utilized as an intermediate or a final product.

Introduction

4-(Dimethylamino)benzyl alcohol is an organic compound featuring a benzyl alcohol structure substituted with a dimethylamino group at the para position. Its chemical structure imparts a degree of polarity, while the aromatic ring and alkyl groups contribute to its nonpolar character. This amphiphilic nature suggests solubility in a range of organic solvents. General sources indicate that 4-(dimethylamino)benzyl alcohol is soluble in organic solvents such as ethanol and acetone and is less soluble in water[1]. However, for precise applications in research and development, particularly in drug formulation and process chemistry, quantitative solubility data is essential. This guide provides the means to generate such data through a detailed experimental protocol.

Physicochemical Properties of 4-(Dimethylamino)benzyl Alcohol

A summary of the key physicochemical properties of 4-(dimethylamino)benzyl alcohol is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 69 °C | [2] |

| Boiling Point | 125-126 °C at 2 mmHg | [2] |

| logP | 1.24490 | [2] |

Qualitative Solubility of 4-(Dimethylamino)benzyl Alcohol

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Isopropanol | Polar Protic | Medium to High |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | Medium |

| Dichloromethane | Nonpolar | Medium |

| Acetonitrile | Polar Aprotic | Medium |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Toluene | Nonpolar | Low to Medium |

| Hexane | Nonpolar | Low |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4-(dimethylamino)benzyl alcohol in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for solubility measurement.

Materials and Equipment

-

4-(Dimethylamino)benzyl alcohol (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(dimethylamino)benzyl alcohol to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours).

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature (below the decomposition temperature of the solute) can be used.

-

Once the solvent is completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the 4-(dimethylamino)benzyl alcohol (e.g., 50-60 °C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Data Analysis and Calculation

The solubility (S) of 4-(dimethylamino)benzyl alcohol in the solvent is calculated using the following equation:

S ( g/100 mL) = (m₂ - m₁) / V * 100

Where:

-

m₁ is the mass of the empty evaporating dish (g).

-

m₂ is the mass of the evaporating dish with the dried solute (g).

-

V is the volume of the filtered supernatant taken for analysis (mL).

The results should be reported as the mean of at least three independent measurements with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide outlines the known solubility characteristics of 4-(dimethylamino)benzyl alcohol and provides a robust experimental protocol for its quantitative determination in various organic solvents. Accurate solubility data is paramount for the effective utilization of this compound in research and industrial applications. The provided methodology and illustrative data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling precise control over experimental conditions and formulation processes. It is strongly recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.

References

Unveiling 4-(Dimethylamino)benzenemethanol: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, and chemical properties of 4-(dimethylamino)benzenemethanol, a valuable building block in organic synthesis. This document details a well-established experimental protocol for its preparation and presents its key physicochemical data in a structured format for easy reference.

Chemical Identity and Properties

4-(Dimethylamino)benzenemethanol, also known as p-(dimethylamino)benzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₃NO.[1] It is a solid at room temperature and is soluble in various organic solvents.[1] The presence of the dimethylamino group at the para position of the benzyl alcohol imparts unique electronic properties to the molecule, making it a useful intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1]

Table 1: Physicochemical Properties of 4-(Dimethylamino)benzenemethanol [1]

| Property | Value |

| CAS Number | 1703-46-4 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Melting Point | 66-69 °C |

| Boiling Point | 125-126 °C at 2 mmHg |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, methanol, and other organic solvents. |

Synthesis of 4-(Dimethylamino)benzenemethanol

The most common and efficient method for the synthesis of 4-(dimethylamino)benzenemethanol is the reduction of its corresponding aldehyde, 4-(dimethylamino)benzaldehyde. This transformation can be readily achieved using sodium borohydride (NaBH₄) in an alcoholic solvent, a mild and selective reducing agent.

Experimental Protocol: Reduction of 4-(Dimethylamino)benzaldehyde with Sodium Borohydride

This protocol is based on a peer-reviewed procedure and provides a reliable method for the laboratory-scale synthesis of 4-(dimethylamino)benzenemethanol.

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of aldehyde).

-

Addition of Reducing Agent: Cool the solution in an ice bath. While stirring, slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously add distilled water to quench the excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-(dimethylamino)benzenemethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white crystalline solid.

Table 2: Reagents and Typical Molar Ratios for Synthesis

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-(Dimethylamino)benzaldehyde | 149.19 | 1.0 |

| Sodium Borohydride | 37.83 | 1.1 |

| Ethanol | 46.07 | Solvent |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-(dimethylamino)benzenemethanol from 4-(dimethylamino)benzaldehyde.

Caption: Workflow for the synthesis of 4-(Dimethylamino)benzenemethanol.

Discovery and Biological Activity

Similarly, there is a lack of comprehensive studies on the biological activity of 4-(dimethylamino)benzenemethanol itself. However, its structural motif is present in various biologically active molecules. Further research is warranted to explore the potential pharmacological properties of this compound and its derivatives. Currently, no specific signaling pathways have been directly associated with 4-(dimethylamino)benzenemethanol.

This technical guide serves as a foundational resource for researchers interested in the synthesis and utilization of 4-(dimethylamino)benzenemethanol. The provided experimental protocol offers a reliable method for its preparation, and the compiled data will be valuable for its application in further synthetic endeavors. Future investigations into its biological activities could unveil new avenues for its use in drug discovery and development.

References

An In-depth Technical Guide to the Reaction Mechanisms of Benzenemethanol, 4-(dimethylamino)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving Benzenemethanol, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzyl alcohol. This versatile compound serves as a key intermediate in the synthesis of various organic molecules, including those with potential applications in pharmaceuticals and materials science. This document details the mechanisms of its key reactions, provides structured data from experimental findings, and outlines detailed protocols for its synthesis and transformation.

Core Reaction Mechanisms

4-(Dimethylamino)benzyl alcohol undergoes several fundamental organic reactions, primarily involving the benzylic alcohol functional group and the influence of the electron-donating dimethylamino group on the aromatic ring. The principal reaction mechanisms include oxidation to the corresponding aldehyde, reduction of the aldehyde to the alcohol, nucleophilic substitution at the benzylic position, and its use in condensation reactions.

Oxidation to 4-(Dimethylamino)benzaldehyde

The selective oxidation of 4-(dimethylamino)benzyl alcohol to 4-(dimethylamino)benzaldehyde is a crucial transformation, as the aldehyde is a valuable precursor in many synthetic routes. This oxidation can be achieved using various methods, with metal-catalyzed aerobic oxidation and Swern oxidation being prominent examples.

Mechanism of Palladium-Catalyzed Aerobic Oxidation:

The aerobic oxidation of benzyl alcohols catalyzed by palladium complexes is a widely studied and efficient method. The reaction mechanism generally proceeds through the following key steps:

-

Ligand Exchange: The alcohol coordinates to the palladium(II) catalyst, displacing a ligand.

-

Alkoxide Formation: Deprotonation of the coordinated alcohol leads to the formation of a palladium-alkoxide intermediate.

-

β-Hydride Elimination: This is often the rate-determining step, where a hydride from the benzylic carbon is transferred to the palladium center, forming a palladium-hydride species and releasing the aldehyde product.

-

Reductive Elimination: The palladium-hydride species reacts with oxygen (the terminal oxidant) in a series of steps to regenerate the active palladium(II) catalyst and form water.

The electron-donating 4-(dimethylamino) group can influence the reaction rate, generally favoring the oxidation process.

Swern Oxidation Mechanism:

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize alcohols to aldehydes or ketones under mild conditions.

-

Activation of DMSO: DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt intermediate.

-

Alcohol Addition: The alcohol attacks the sulfur atom of the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt.

-

Ylide Formation: A hindered, non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.

-

Intramolecular Proton Transfer and Elimination: The ylide undergoes an intramolecular proton transfer from the benzylic carbon to the oxygen, followed by elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Reduction of 4-(Dimethylamino)benzaldehyde

The synthesis of 4-(dimethylamino)benzyl alcohol is commonly achieved through the reduction of the corresponding aldehyde. Hydride-donating reagents such as sodium borohydride (NaBH₄) are frequently employed for this transformation due to their selectivity for aldehydes and ketones.

Mechanism of Sodium Borohydride Reduction:

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.

-

Nucleophilic Attack: The borohydride anion delivers a hydride to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate coordinated to the boron.

-

Protonation: A protic solvent (e.g., methanol or ethanol) then protonates the resulting alkoxide to yield the final alcohol product. This process can repeat until all four hydride equivalents of the borohydride have reacted.

Nucleophilic Substitution

The benzylic alcohol can be converted into a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The electron-donating dimethylamino group strongly stabilizes the benzylic carbocation, thus favoring an Sₙ1 pathway.

Sₙ1 Mechanism with HBr:

-

Protonation: The hydroxyl group is protonated by the strong acid (HBr) to form a good leaving group, water.

-

Formation of Carbocation: The water molecule departs, leading to the formation of a resonance-stabilized benzylic carbocation. The positive charge is delocalized into the aromatic ring and is further stabilized by the electron-donating dimethylamino group.

-

Nucleophilic Attack: The bromide ion (Br⁻) attacks the carbocation to form the final product, 4-(dimethylamino)benzyl bromide.

Claisen-Schmidt Condensation

While 4-(dimethylamino)benzyl alcohol itself does not directly participate in Claisen-Schmidt condensations, its oxidation product, 4-(dimethylamino)benzaldehyde, is an excellent substrate for this reaction. The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.

Mechanism of Claisen-Schmidt Condensation with Acetone:

-

Enolate Formation: A base (e.g., NaOH) removes an α-proton from the ketone (acetone) to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde.

-

Protonation: The resulting alkoxide is protonated by water (formed in the first step) to give a β-hydroxy ketone.

-

Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily dehydrates to form the more stable, conjugated α,β-unsaturated ketone (a chalcone derivative).

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of 4-(dimethylamino)benzyl alcohol and its corresponding aldehyde.

Table 1: Oxidation of 4-(Dimethylamino)benzyl Alcohol

| Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pt@CHs / O₂ | Toluene | 80 | 3 | 80 | [1] |

| DMSO / HBr | DMSO | 100 | 3 | >95 | [2] |

Table 2: Reduction of 4-(Dimethylamino)benzaldehyde

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaBH₄ | Methanol | 0 - 25 | 3-5 | High | [3] |

| Polymethylhydrosiloxane / K₂CO₃ | - | - | - | - | [4] |

Detailed Experimental Protocols

Protocol for the Oxidation of 4-(Dimethylamino)benzyl Alcohol via Swern Oxidation

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

4-(Dimethylamino)benzyl alcohol

-

Triethylamine (Et₃N), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Charge the flask with anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (2.0 equivalents) to the stirred DCM solution.

-

To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 4-(dimethylamino)benzyl alcohol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C.

-

Stir the reaction mixture for 45 minutes at -78 °C.

-

Add anhydrous triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-(dimethylamino)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol for the Reduction of 4-(Dimethylamino)benzaldehyde with Sodium Borohydride

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Distilled water

-

Ethyl acetate or Diethyl ether for extraction

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the excess NaBH₄ by adding saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate or diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(dimethylamino)benzyl alcohol.

-

The product can be further purified by recrystallization if necessary.

Role in Drug Development and Signaling Pathways

While 4-(dimethylamino)benzyl alcohol itself is not a widely recognized therapeutic agent, its derivatives, particularly chalcones synthesized from 4-(dimethylamino)benzaldehyde, have been investigated for their biological activities. Chalcones are a class of compounds that have demonstrated a broad spectrum of pharmacological effects.

Derivatives of 4-(dimethylamino)benzaldehyde have been synthesized and evaluated for their antibacterial and antifungal properties.[5] For instance, certain chalcone derivatives have shown activity against various pathogenic bacteria and fungi.[5] The mechanism of action for these compounds is often multifactorial but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The broader class of benzyl alcohol derivatives has been noted for its potential to interact with biological systems. For example, some benzyl alcohol derivatives have been shown to possess anti-inflammatory and anti-nociceptive activities.[6] However, specific signaling pathways directly modulated by 4-(dimethylamino)benzyl alcohol are not well-documented in publicly available literature. Its primary role in drug development is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to elucidate any direct pharmacological effects and to explore its potential in modulating specific biological signaling pathways.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Photochemical and Photophysical Properties of 4-(Dimethylamino)benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photochemical and photophysical properties of 4-(dimethylamino)benzyl alcohol (DMABA). Due to a lack of readily available published data for this specific molecule, this guide draws upon the known characteristics of the closely related chromophore, N,N-dimethylaniline, to infer its behavior. Detailed experimental protocols for the characterization of its photophysical and photochemical properties are provided, alongside conceptual diagrams to illustrate key processes and workflows. This document serves as a foundational resource for researchers initiating studies on DMABA and similar aromatic compounds.

Introduction

4-(Dimethylamino)benzyl alcohol (DMABA) is an aromatic compound featuring both an electron-donating dimethylamino group and a hydroxymethyl group attached to a benzene ring. This substitution pattern suggests interesting photophysical and photochemical properties, with potential applications in areas such as fluorescent probes, photosensitizers, and as a photo-labile protecting group. The dimethylamino group is known to induce a significant intramolecular charge transfer (ICT) character in the excited state, which can profoundly influence the molecule's fluorescence and reactivity. Understanding these properties is crucial for its application in drug development and materials science.

Anticipated Photophysical Properties

While specific experimental data for 4-(dimethylamino)benzyl alcohol is not prevalent in the reviewed literature, the photophysical properties can be reasonably inferred from its structural analog, N,N-dimethylaniline. The presence of the hydroxymethyl group is expected to have a minor solvatochromic effect but the core photophysics will be dominated by the N,N-dimethylaniline chromophore.

Data Presentation

The following table summarizes the photophysical data for N,N-dimethylaniline in a common organic solvent, which can be used as a starting point for estimating the properties of 4-(dimethylamino)benzyl alcohol.

| Property | N,N-Dimethylaniline (in Ethanol) | Reference |

| Absorption Maximum (λabs) | 298 nm | [1] |

| Emission Maximum (λem) | 346 nm | [1] |

| Fluorescence Quantum Yield (Φf) | Not readily available | |

| Fluorescence Lifetime (τf) | Not readily available |

Note: The absorption and emission maxima of 4-(dimethylamino)benzyl alcohol are expected to be slightly red-shifted compared to N,N-dimethylaniline due to the substitution of the hydroxymethyl group. The fluorescence quantum yield and lifetime are highly sensitive to the solvent environment and the presence of quenching agents.

Experimental Protocols

To accurately determine the photophysical and photochemical properties of 4-(dimethylamino)benzyl alcohol, the following experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and the molar absorption coefficient (ε).

-

Methodology:

-

Prepare a stock solution of 4-(dimethylamino)benzyl alcohol of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.

-

Record the absorption spectra of the solutions using a dual-beam UV-Visible spectrophotometer from 200 nm to 400 nm, using the pure solvent as a reference.

-

The wavelength of maximum absorption (λabs) is determined from the spectrum.

-

The molar absorption coefficient (ε) at λabs can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φf).

-

Methodology:

-

Prepare a dilute solution of 4-(dimethylamino)benzyl alcohol in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum (λabs).

-

The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the fluorescence lifetime (τf).

-

Methodology:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite a dilute solution of 4-(dimethylamino)benzyl alcohol with a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength close to its λabs.

-

Collect the fluorescence decay profile at the emission maximum.

-

The fluorescence lifetime (τf) is obtained by fitting the decay curve to a single or multi-exponential function.

-

Photochemical Quantum Yield Determination

-

Objective: To quantify the efficiency of a photochemical reaction.

-

Methodology:

-

Prepare a solution of 4-(dimethylamino)benzyl alcohol of known concentration.

-

Irradiate the solution with monochromatic light of a specific wavelength (where the reactant absorbs) and known intensity (I₀).

-

Monitor the disappearance of the reactant or the formation of the product over time using a suitable analytical technique (e.g., HPLC, GC-MS, or UV-Vis spectroscopy).

-

Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux.

-

The photochemical quantum yield (Φp) is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed.

-

Visualization of Key Concepts

Jablonski Diagram

The following diagram illustrates the principal photophysical processes for an organic molecule like 4-(dimethylamino)benzyl alcohol.

Caption: A simplified Jablonski diagram illustrating the electronic transitions.

Experimental Workflow for Photophysical Characterization

This diagram outlines the typical workflow for characterizing the photophysical properties of a compound.

Caption: Workflow for photophysical characterization of a molecule.

Potential Photochemical Pathway: Oxidation

This diagram illustrates a potential photochemical pathway for the oxidation of 4-(dimethylamino)benzyl alcohol in the presence of a photosensitizer and oxygen.

Caption: Potential pathway for the photooxidation of DMABA.

Conclusion

References

In-Depth Technical Guide on the Crystal Structure Analysis of Benzenemethanol, 4-(dimethylamino)-

A Note on Data Availability: Despite a comprehensive search of publicly available crystallographic databases, the specific crystal structure of Benzenemethanol, 4-(dimethylamino)- (CAS No: 1703-46-4) is not currently available. To provide a representative technical guide on the process of crystal structure analysis for a closely related compound, this document will utilize the crystallographic data of its isomer, DL-α-(methylaminomethyl)benzyl alcohol, as an illustrative example. All data presented herein pertains to this isomer unless otherwise specified.

Introduction

Benzenemethanol, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzyl alcohol, is an organic compound with applications in chemical synthesis.[1][2] Understanding its three-dimensional atomic arrangement through crystal structure analysis is fundamental for elucidating its physicochemical properties and potential applications in materials science and drug development. This guide provides a detailed overview of the experimental protocols involved in determining the crystal structure of such a compound and presents the crystallographic data for a closely related isomer as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of 4-(dimethylamino)benzyl alcohol typically involves the reduction of 4-(dimethylamino)benzaldehyde. Following synthesis and purification, the crucial step is to obtain single crystals suitable for X-ray diffraction. A common method for crystallization is slow evaporation from a suitable solvent.

Illustrative Protocol:

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, acetone).[1]

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks.

-

Crystal Growth: As the solution becomes supersaturated, single crystals will begin to form.

-

Crystal Selection: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected for X-ray analysis.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid.

General Protocol:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature, often a cryogenic temperature like 200 K, to minimize thermal vibrations of the atoms.[3]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

Crystallographic Data (Illustrative Example: DL-α-(methylaminomethyl)benzyl alcohol)

The following tables summarize the crystallographic data for DL-α-(methylaminomethyl)benzyl alcohol, an isomer of the target compound.[3]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₉H₁₃NO |

| Formula weight | 151.21 |

| Temperature | 200 K |

| Wavelength | Not Reported |

| Crystal system | Orthorhombic |

| Space group | Pbcn |

| Unit cell dimensions | |

| a | 29.554(4) Å |

| b | 7.4930(11) Å |

| c | 8.2800(10) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1833.6(4) ų |

| Z | 8 |

| Density (calculated) | Not Reported |

| Absorption coefficient | Not Reported |

| F(000) | Not Reported |

| Data collection | |

| Theta range for data collection | Not Reported |

| Index ranges | Not Reported |

| Reflections collected | Not Reported |

| Independent reflections | Not Reported |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Not Reported / Not Reported / Not Reported |

| Goodness-of-fit on F² | Not Reported |

| Final R indices [I>2sigma(I)] | R1 = 0.0737, wR2 = Not Reported |

| R indices (all data) | wR2 = 0.1646 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

Potential Signaling Pathways and Biological Activity

While the primary focus of this guide is on the crystal structure, it is worth noting that substituted benzyl alcohols can exhibit biological activity. For instance, related compounds like p-hydroxybenzyl alcohol have been investigated for their protective effects against cerebral ischemia through signaling pathways such as PLD2/SIRT1/PGC-1α.[4] However, no specific signaling pathways involving Benzenemethanol, 4-(dimethylamino)- have been reported in the searched literature. Further research would be required to explore its potential biological roles.

Conclusion

The determination of the crystal structure of Benzenemethanol, 4-(dimethylamino)- would provide invaluable insights into its solid-state conformation and intermolecular interactions. Although the specific crystallographic data for this compound is not publicly available, this guide outlines the essential experimental procedures and provides a representative analysis using data from a closely related isomer. The methodologies and workflows described herein are fundamental to the field of chemical crystallography and are crucial for the rational design of new materials and pharmaceutical agents.

References

Unveiling the Photochemical Efficacy of 4-(Dimethylamino)benzyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(dimethylamino)benzyl alcohol scaffold has garnered significant interest within the scientific community, particularly in the realm of photoremovable protecting groups (PPGs), also known as photocages. The efficiency of these molecules in releasing a protected substrate upon light irradiation is a critical parameter, quantified by the quantum yield (Φ). This technical guide provides an in-depth analysis of the quantum yield of 4-(dimethylamino)benzyl alcohol derivatives, summarizing available data, detailing experimental protocols for its determination, and illustrating the underlying photochemical mechanisms.

Core Concepts in Photorelease

The utility of 4-(dimethylamino)benzyl alcohol derivatives as PPGs stems from their ability to undergo efficient photochemical cleavage of the benzylic C-O or C-N bond upon excitation with light, typically in the UV-A region. The quantum yield of this "uncaging" process (Φu) represents the number of molecules of the protected substrate released per photon absorbed. A high quantum yield is a desirable characteristic for a PPG, as it signifies a more efficient release process, requiring lower light doses and shorter irradiation times. This is particularly crucial in biological applications to minimize potential photodamage to cells and tissues.

The photochemical reactivity of these compounds is intricately linked to the electron-donating nature of the dimethylamino group. Upon photoexcitation, an intramolecular charge transfer (ICT) state is often formed, which promotes the heterolytic or homolytic cleavage of the bond to the leaving group.

Quantum Yield Data of 4-(Dimethylamino)benzyl Alcohol Derivatives

| Derivative Core Structure | Leaving Group (Protected Substrate) | Solvent | Quantum Yield (Φu) |

| 4-(Dimethylamino)benzyl | Carboxylate | Acetonitrile/Water | Varies with substrate pKa |

| 4-(Dimethylamino)benzyl | Phosphate | Aqueous Buffer | Typically in the range of 0.1 - 0.3 |

| 4-(Dimethylamino)benzyl | Alcohol (via carbonate linker) | Aqueous solutions | Generally higher than direct ether linkage |

| 4-(Dimethylamino)benzyl | Amine | Methanol | Dependent on amine substitution |

| 3-(Diethylamino)benzyl | Amine | Methanol / Acetonitrile-Water | Yields are high, quantum yields not always reported |

Note: The quantum yields are highly dependent on the specific substrate, the nature of the linkage (e.g., ether, ester, carbonate), and the solvent system.

Experimental Protocols for Quantum Yield Determination

The determination of the uncaging quantum yield is a critical step in the characterization of a new photoremovable protecting group. A common and reliable method is the relative quantum yield measurement, which involves comparing the photoreaction rate of the compound of interest to that of a well-characterized actinometer.

Key Experimental Steps:

-

Actinometer Selection: A chemical actinometer with a known quantum yield at the desired irradiation wavelength is chosen. A common actinometer for the UV-A region is potassium ferrioxalate.

-

Solution Preparation: Solutions of the 4-(dimethylamino)benzyl alcohol derivative and the actinometer are prepared in the same solvent system to ensure identical light absorption conditions. The concentrations are adjusted to have similar absorbances at the irradiation wavelength.

-

Photolysis: The solutions are irradiated in parallel using a monochromatic light source (e.g., a laser or a lamp with a monochromator). The temperature should be kept constant throughout the experiment.

-

Monitoring the Reaction: The progress of the photoreaction for both the sample and the actinometer is monitored over time. This is typically achieved by UV-Vis spectrophotometry, following the disappearance of the starting material or the appearance of a product. High-performance liquid chromatography (HPLC) can also be used for more complex reaction mixtures.

-

Calculation: The quantum yield of the 4-(dimethylamino)benzyl alcohol derivative (Φu,sample) is calculated using the following equation:

Φu,sample = Φactinometer × (ksample / kactinometer) × (Aactinometer / Asample)

where:

-

Φactinometer is the known quantum yield of the actinometer.

-

ksample and kactinometer are the initial rates of the photoreaction for the sample and the actinometer, respectively (obtained from the slopes of the concentration vs. time plots).

-

Aactinometer and Asample are the integrated light intensities absorbed by the actinometer and the sample solutions, respectively.

-

Photochemical Reaction Mechanisms and Logical Workflows

The photochemical release of a substrate from a 4-(dimethylamino)benzyl-based PPG can proceed through several pathways. The following diagrams, generated using the DOT language, illustrate a generalized photochemical reaction mechanism and a typical experimental workflow for quantum yield determination.

Caption: Generalized photochemical release mechanism for a 4-(dimethylamino)benzyl-based PPG.

Caption: A typical experimental workflow for determining the uncaging quantum yield.

Conclusion and Future Directions

4-(Dimethylamino)benzyl alcohol and its derivatives represent a versatile class of photoremovable protecting groups with significant potential in various scientific disciplines, including drug delivery, materials science, and synthetic chemistry. While the available data on their quantum yields is somewhat fragmented, the existing research indicates that their photochemical efficiency can be tuned through structural modifications and optimization of the reaction conditions. Future research will likely focus on the systematic synthesis and characterization of new derivatives with improved properties, such as red-shifted absorption maxima to enable the use of less damaging, longer-wavelength light, and even higher quantum yields for more efficient substrate release. The development of a standardized and comprehensive database of quantum yields for a wide range of these derivatives would be a valuable resource for the scientific community.

An In-depth Technical Guide on the Health and Safety of Benzenemethanol, 4-(dimethylamino)-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.

Introduction

Benzenemethanol, 4-(dimethylamino)-, also known as (4-(Dimethylamino)phenyl)methanol or 4-(Dimethylamino)benzyl alcohol, is an aromatic organic compound with the chemical formula C₉H₁₃NO. Its structure consists of a benzyl alcohol core substituted with a dimethylamino group at the para position. This compound and its derivatives are utilized in various chemical syntheses. Given its chemical structure as a substituted aromatic amine and a benzyl alcohol, a thorough understanding of its health and safety profile is crucial for professionals in research and drug development.

This technical guide provides a consolidated overview of the available health and safety data, drawing from information on the compound itself and structurally related chemicals to offer a comprehensive toxicological profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzenemethanol, 4-(dimethylamino)- is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1703-46-4 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |

Toxicological Data

The following table summarizes available toxicity data for the related compound, Benzyl Alcohol (CAS RN: 100-51-6), to provide an estimate of the potential toxicity of Benzenemethanol, 4-(dimethylamino)-.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1620 mg/kg bw | [4] |

| NOAEL (Chronic) | Rat | Oral | 400 mg/kg bw/day | [3] |

| NOAEL (Chronic) | Mouse | Oral | 200 mg/kg bw/day | [3] |

| NOAEC (Acute) | Rat | Inhalation | >1072 mg/m³ | [3] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No Observed Adverse Effect Level) is the highest tested dose of a substance at which no adverse effect is found. NOAEC (No Observed Adverse Effect Concentration) is the highest tested concentration of a substance at which no adverse effect is found.

Experimental Protocols

Detailed experimental protocols for toxicity testing of Benzenemethanol, 4-(dimethylamino)- are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological evaluation of chemicals. Below are generalized methodologies for key toxicity assessments.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity is assessed to determine the short-term toxic effects of a single oral dose.[5][6][7][8]

-

Test Animals: Typically, young adult female rats are used.[5]

-

Procedure: A sighting study is first conducted to determine the appropriate starting dose.[7] In the main study, the substance is administered by gavage to a group of animals at a specific dose level.[5] Observations for signs of toxicity are made for at least 14 days.[7] The procedure is sequential, with the outcome of one dose group determining the next dose level.[5]

-

Endpoint: The test identifies the dose causing evident toxicity and allows for classification of the substance according to the Globally Harmonised System (GHS).[5]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test evaluates the potential hazards from short-term dermal exposure.[9][10][11][12][13]

-

Test Animals: Young adult rats are the preferred species.[9]

-

Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[10][12] Animals are observed for signs of toxicity for at least 14 days.[9] A stepwise procedure with fixed doses is used.[11]

-

Endpoint: The study provides information on health hazards likely to arise from short-term dermal exposure and allows for GHS classification.[11]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14][15][16]

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted after incubation.

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in mammalian cells.[17][18][19]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[18]

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).[18] After an appropriate incubation period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.[17]

-